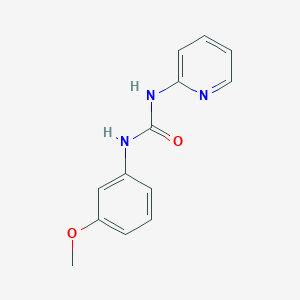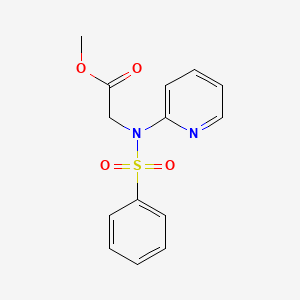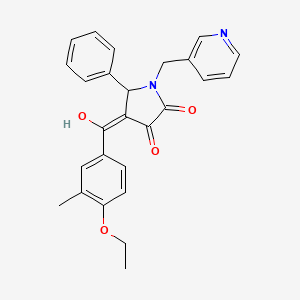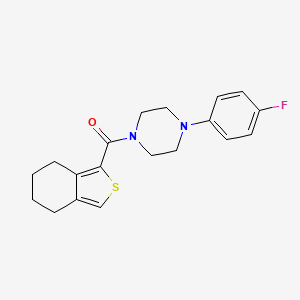
N-(3-methoxyphenyl)-N'-2-pyridinylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-N'-2-pyridinylurea, commonly known as MPPU, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of pyridinylureas and has been found to have various biochemical and physiological effects.
作用機序
MPU acts as a competitive antagonist of mGluR5. It binds to the receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. This leads to a decrease in the activity of the receptor and a reduction in the downstream signaling pathways. The exact mechanism of neuroprotection by MPU is not fully understood, but it is thought to involve the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
MPU has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress and inflammation in animal models of neurodegenerative diseases. It has also been found to improve cognitive function and reduce anxiety-like behavior in animal models. In addition, MPU has been studied for its potential use in the treatment of drug addiction and alcoholism. It has been found to reduce the rewarding effects of drugs of abuse and alcohol in animal models.
実験室実験の利点と制限
One of the main advantages of MPU is its selectivity for mGluR5. This allows for the specific modulation of this receptor without affecting other receptors or signaling pathways. MPU has also been found to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of MPU is its relatively low potency compared to other mGluR5 antagonists. This may limit its effectiveness in certain experimental paradigms.
将来の方向性
There are several future directions for the study of MPU. One area of research is the development of more potent and selective mGluR5 antagonists based on the structure of MPU. Another area of research is the investigation of the neuroprotective effects of MPU in human clinical trials. MPU has also been studied for its potential use in the treatment of drug addiction and alcoholism, and further research in this area may lead to the development of new therapies for these disorders. Finally, the potential use of MPU in other neurological disorders such as epilepsy and traumatic brain injury should be explored.
合成法
The synthesis of MPU involves the reaction of 3-methoxyaniline with 2-pyridinecarboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place under reflux conditions in a solvent such as acetonitrile or dimethylformamide (DMF). The resulting product is then purified by column chromatography or recrystallization.
科学的研究の応用
MPU has been extensively studied for its potential use in scientific research. It has been found to be a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes, including learning and memory, anxiety, and addiction. MPU has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has also been studied for its potential use in the treatment of drug addiction and alcoholism.
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-11-6-4-5-10(9-11)15-13(17)16-12-7-2-3-8-14-12/h2-9H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARWQRFLVPCMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5366804.png)
![(3S*,4R*)-3-methoxy-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]piperidin-4-amine](/img/structure/B5366811.png)

![1-allyl-4-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperazine](/img/structure/B5366829.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5366833.png)

![4-(4-ethyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5366850.png)
![7-(2-chlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5366851.png)
![5-{2-oxo-2-[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5366864.png)
![3-hydroxy-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]-2-naphthohydrazide](/img/structure/B5366877.png)
![N-(3-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5366881.png)

